molecular formula C12H17FN4O2S B12263595 1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane

Cat. No.: B12263595
M. Wt: 300.35 g/mol
InChI Key: AXDZASFQECUNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a fluoropyrimidine moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursorsThe final step often involves the addition of the cyclopropanesulfonyl group under specific conditions to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluoropyrimidine moiety can produce a variety of substituted pyrimidines .

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane is unique due to its combination of a cyclopropane ring, a sulfonyl group, a fluoropyrimidine moiety, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C12H17FN4O2S

Molecular Weight

300.35 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane

InChI

InChI=1S/C12H17FN4O2S/c13-10-8-14-12(15-9-10)16-4-1-5-17(7-6-16)20(18,19)11-2-3-11/h8-9,11H,1-7H2

InChI Key

AXDZASFQECUNBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=C(C=N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.